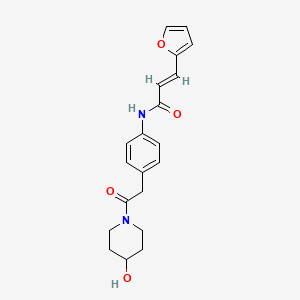

(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide

Description

The compound (E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide features an acrylamide backbone with distinct substituents:

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-17-9-11-22(12-10-17)20(25)14-15-3-5-16(6-4-15)21-19(24)8-7-18-2-1-13-26-18/h1-8,13,17,23H,9-12,14H2,(H,21,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNUCJLLOFVPIN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)acrylamide, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This compound features a furan ring and a piperidine moiety, suggesting diverse biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O4, with a molecular weight of 354.4 g/mol. The structure incorporates functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4 |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 1235696-63-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Molecular docking studies suggest that this compound exhibits significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli . The docking results indicate favorable interactions with bacterial targets, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Pharmacological Evaluation

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary results indicate that this compound demonstrates moderate cytotoxicity, with IC50 values varying across different cell lines. For instance, in a study involving breast cancer cell lines, the IC50 was reported at approximately 25 µM, indicating a promising therapeutic index for further investigations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the piperidine ring is hypothesized to facilitate interactions with neurotransmitter receptors or enzymes involved in cell signaling pathways. Additionally, the furan moiety may contribute to reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by Khumar et al. demonstrated that derivatives of the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications in enhancing efficacy.

- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

- Hydrophilicity : The target compound’s 4-hydroxypiperidine group enhances water solubility compared to lipophilic substituents (e.g., 3-nitrophenyl in ).

- Hydrogen-Bonding Capacity : Sulfonamide () and hydroxypiperidine (Target) groups improve interactions with biological targets.

Anti-Inflammatory Potential:

- Compound 2 (): Exhibits potent NO inhibition (IC50 = 17.00 μM), surpassing quercetin . The target compound’s hydroxypiperidine may similarly modulate inflammatory pathways via hydrogen bonding.

- β-Amyloid Aggregation Inhibition () : Acrylamides with allyloxy and acetoxy substituents (e.g., 7d, 8d) demonstrate structural versatility for targeting neurodegenerative diseases. The hydroxypiperidine in the target compound could enhance blood-brain barrier penetration.

Enzyme and Receptor Targeting:

- FR173657 () : A neuropeptide antagonist with acrylamide structure, highlighting the scaffold’s adaptability for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.